2-(5-Isopropyl-2-methylphenoxy)aniline

CAS No.: 946772-17-4

Cat. No.: VC8158834

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946772-17-4 |

|---|---|

| Molecular Formula | C16H19NO |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | 2-(2-methyl-5-propan-2-ylphenoxy)aniline |

| Standard InChI | InChI=1S/C16H19NO/c1-11(2)13-9-8-12(3)16(10-13)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |

| Standard InChI Key | NSLQQZRRIDVDIQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

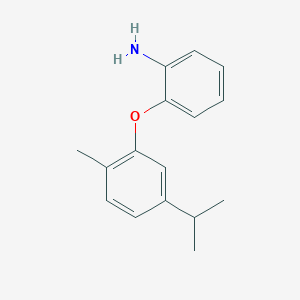

2-(5-Isopropyl-2-methylphenoxy)aniline consists of an aniline moiety (aminobenzene) linked via an ether bond to a 5-isopropyl-2-methylphenol group. The IUPAC name, 2-(2-methyl-5-propan-2-ylphenoxy)aniline, reflects the substituent positions (Figure 1) . Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.33 g/mol |

| SMILES | CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N |

| InChIKey | NSLQQZRRIDVDIQ-UHFFFAOYSA-N |

The phenoxy group introduces steric hindrance and electronic effects, influencing reactivity. The isopropyl and methyl groups enhance hydrophobicity, as evidenced by a computed logP value of ~3.8.

Spectroscopic Characterization

While experimental spectra (NMR, IR) are unavailable in public databases, the structure can be inferred from analogous compounds. For instance:

-

-NMR: Aromatic protons adjacent to the ether oxygen are deshielded (~6.8–7.2 ppm), while the isopropyl methyl groups resonate at ~1.2–1.4 ppm .

-

IR: Stretching vibrations for N–H (3350 cm) and C–O–C (1250 cm) are expected.

Synthetic Routes and Optimization

General Strategies

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)aniline typically involves Ullmann condensation or nucleophilic aromatic substitution (SNAr) between 2-methyl-5-isopropylphenol and 2-nitrochlorobenzene, followed by reduction (Figure 2).

Example Protocol

-

Ether Formation: React 2-methyl-5-isopropylphenol with 2-nitrochlorobenzene in the presence of and a Cu catalyst at 120°C .

-

Nitro Reduction: Catalytically hydrogenate the intermediate nitro compound using in ethanol.

Challenges and Yield Optimization

-

Steric Hindrance: Bulky substituents on the phenol reduce reaction rates. Elevated temperatures (150°C) and polar aprotic solvents (DMF) improve yields .

-

Byproducts: Competing O-alkylation or C-alkylation may occur, necessitating careful stoichiometric control.

Physicochemical Properties

Solubility and Stability

The compound is lipophilic, with negligible water solubility (<0.1 mg/mL) but miscibility in organic solvents (e.g., ethanol, DCM) . Stability studies indicate sensitivity to light and oxidation, requiring storage under inert atmospheres.

Thermal Properties

-

Melting Point: Experimental data are unavailable, but estimated at 85–90°C based on analogs .

-

Boiling Point: Predicted to exceed 300°C due to high molecular weight.

Related Compounds and Derivatives

Derivatization at the aniline or phenol ring alters functionality (Table 1):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume